REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([CH:11]([CH3:13])[CH3:12])[N:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1.CCOC(C)=O>[CH:11]([N:8]1[CH:9]=[CH:10][C:6]([CH2:4][OH:3])=[N:7]1)([CH3:13])[CH3:12] |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C=C1)C(C)C
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Name
|
|
Quantity
|
678 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
226 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.58 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.58 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.57 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Celite was then added to the solution
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through celite
|
Type
|
WASH
|
Details
|
washing the filter cake
|
Type
|
CUSTOM
|
Details
|
to remove all the product (1× with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
) The solvent was then concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of solid and oil
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
a mixture of ˜1:1 product with aluminum complexed product
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in THF (400 mL)
|
Type
|
ADDITION
|
Details
|
15% NaOH (300 mL) was added
|
Type
|
STIRRING
|
Details
|
this solution was stirred vigorously for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with EtOAc (6×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
2:1 CHCl3:iPrOH (2×300 mL) The combined organic was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was carried on without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1N=C(C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |